molecular formula C24H25N3O4S B2774392 1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203330-72-6

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2774392
CAS No.: 1203330-72-6
M. Wt: 451.54
InChI Key: CUZOWUQOGQSSDM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl sulfonyl group, and a tetrahydroquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which is then functionalized with a methoxyphenyl sulfonyl group. The final step involves the introduction of the benzyl group and the urea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, typically using acidic or basic conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential in biological assays, where it may exhibit activity against certain enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It can be used in the development of new industrial chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared to other urea derivatives and tetrahydroquinoline compounds. Similar compounds include:

    1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound shares the benzyl and methoxyphenyl groups but differs in its core structure.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

    Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.

Properties

IUPAC Name

1-benzyl-3-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-21-10-12-22(13-11-21)32(29,30)27-15-5-8-19-16-20(9-14-23(19)27)26-24(28)25-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZOWUQOGQSSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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